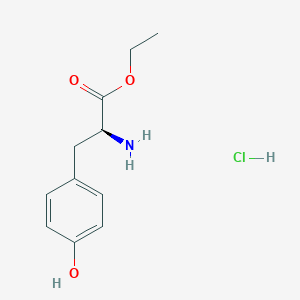

L-Tyrosine ethyl ester hydrochloride

Vue d'ensemble

Description

L-Tyrosine Éthyl Ester Monohydrochlorure: est un dérivé de l'acide aminé L-tyrosine. Il est couramment utilisé dans la recherche biochimique et les applications pharmaceutiques. Ce composé est connu pour son rôle de promédicament, ce qui signifie qu'il peut être converti en un médicament actif dans le corps. Le L-Tyrosine Éthyl Ester Monohydrochlorure est particulièrement apprécié pour sa solubilité et sa stabilité accrues par rapport à son acide aminé parent, la L-tyrosine .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: Le L-Tyrosine Éthyl Ester Monohydrochlorure peut être synthétisé par estérification de la L-tyrosine avec de l'éthanol en présence de chlorure d'hydrogène. La réaction implique généralement les étapes suivantes :

- Dissoudre la L-tyrosine dans de l'éthanol anhydre.

- Ajouter du gaz chlorure d'hydrogène à la solution pour former l'éther éthylique.

- Le mélange réactionnel est ensuite porté à reflux pour compléter le processus d'estérification.

- Le produit est purifié par cristallisation ou par d'autres méthodes appropriées .

Méthodes de Production Industrielle: Dans les milieux industriels, la production de L-Tyrosine Éthyl Ester Monohydrochlorure suit des principes similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et le contrôle précis des conditions de réaction garantissent un rendement élevé et une pureté du produit final. Le processus peut également impliquer des étapes de purification supplémentaires telles que la recristallisation et la chromatographie pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions: Le L-Tyrosine Éthyl Ester Monohydrochlorure subit diverses réactions chimiques, notamment :

Hydrolyse: Le groupe ester peut être hydrolysé pour donner de la L-tyrosine et de l'éthanol.

Oxydation: Le groupe hydroxyle phénolique peut être oxydé pour former des quinones.

Substitution: Le groupe amino peut participer à des réactions de substitution pour former des dérivés.

Réactifs et Conditions Communes:

Hydrolyse: Conditions acides ou basiques, généralement en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

Oxydation: Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Substitution: Différents réactifs selon la substitution souhaitée, tels que les chlorures d'acyle pour les réactions d'acylation.

Principaux Produits Formés:

Hydrolyse: L-tyrosine et éthanol.

Oxydation: Quinones et autres dérivés oxydés.

Substitution: Une large gamme de dérivés tyrosine substitués selon les réactifs utilisés.

Applications de la Recherche Scientifique

Le L-Tyrosine Éthyl Ester Monohydrochlorure a de nombreuses applications dans la recherche scientifique :

Chimie: Utilisé comme brique de construction pour la synthèse de molécules plus complexes.

Biologie: Étudié pour son rôle dans la synthèse des protéines et les voies métaboliques.

Médecine: Investigé pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme promédicament pour la L-tyrosine.

Industrie: Utilisé dans la production d'hormones peptidiques, d'antibiotiques et d'autres produits pharmaceutiques

Mécanisme d'Action

Le mécanisme d'action du L-Tyrosine Éthyl Ester Monohydrochlorure implique sa conversion en L-tyrosine dans le corps. Une fois convertie, la L-tyrosine sert de précurseur à la synthèse d'importants neurotransmetteurs tels que la dopamine, la norépinéphrine et l'épinéphrine. Ces neurotransmetteurs jouent un rôle crucial dans la régulation de l'humeur, la réponse au stress et les fonctions cognitives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C11H15ClN2O3

- Molecular Weight : 240.70 g/mol

- CAS Number : 4089-07-0

L-Tyrosine ethyl ester hydrochloride is characterized by the presence of an ethyl group attached to the carboxylic acid of L-tyrosine, which enhances its lipid solubility and bioavailability compared to its parent compound.

Applications in Pharmaceutical Research

2.1 Neurotransmitter Precursor

L-Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. As such, this compound has been investigated for its potential to enhance cognitive function and alleviate stress-related disorders.

- Case Study : A study demonstrated that supplementation with L-Tyrosine can improve cognitive flexibility under stressful conditions, suggesting that its ethyl ester form may offer similar or enhanced effects due to improved absorption .

2.2 Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the development of drugs targeting neurological conditions.

- Example : this compound has been used in the synthesis of prodrugs designed for enhanced delivery of L-DOPA, a treatment for Parkinson's disease .

Applications in Organic Chemistry

3.1 Protecting Agent

In organic synthesis, this compound functions as an amino protective agent. It is employed to protect the amino group during chemical reactions, allowing for selective modifications of other functional groups.

- Example : The compound is utilized in the introduction of t-Boc protecting groups in peptide synthesis, facilitating the formation of complex peptides with high yields .

Toxicology and Safety Profile

Research on the toxicity of this compound indicates that it exhibits low toxicity levels in animal models. For instance, studies have shown an LD50 value indicating low acute toxicity when administered orally .

| Endpoint | LD50 (mg/kg) |

|---|---|

| Mouse (ip) | 1450 |

| Rat (oral) | 1780 |

Applications in Nutritional Science

This compound has been explored for its potential benefits in nutritional supplements aimed at enhancing mood and cognitive performance.

Mécanisme D'action

The mechanism of action of L-Tyrosine Ethylester Monohydrochloride involves its conversion to L-tyrosine in the body. Once converted, L-tyrosine serves as a precursor for the synthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, stress response, and cognitive functions .

Comparaison Avec Des Composés Similaires

Composés Similaires:

L-Tyrosine Méthyl Ester: Un autre dérivé ester de la L-tyrosine avec des propriétés similaires mais des profils de solubilité et de stabilité différents.

L-Tyrosine Benzyl Ester: Connu pour son utilisation dans des applications biochimiques spécifiques.

Esters de L-Dopa: Utilisés dans le traitement de la maladie de Parkinson et possèdent des propriétés pharmacologiques différentes

Unicité: Le L-Tyrosine Éthyl Ester Monohydrochlorure est unique en raison de son équilibre entre solubilité, stabilité et facilité de conversion en L-tyrosine. Cela le rend particulièrement utile en tant que promédicament et dans diverses applications pharmaceutiques .

Activité Biologique

L-Tyrosine ethyl ester hydrochloride (CAS No. 4089-07-0) is an ester derivative of the amino acid L-tyrosine, which exhibits a range of biological activities due to its structural properties. This compound is of interest in various fields including pharmacology, nutrition, and biochemistry. The following sections provide a comprehensive overview of its biological activities, including relevant data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C11H16ClNO3

- Molecular Weight : 245.703 g/mol

- IUPAC Name : Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

- Structural Formula :

Biological Activities

This compound exhibits several biological activities, primarily attributed to its phenolic structure. The following are key areas of biological activity:

1. Antioxidant Activity

L-Tyrosine and its derivatives, including this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress.

| Compound | Radical Scavenging Activity | Reference |

|---|---|---|

| L-Tyrosine ethyl ester HCl | Moderate to high | |

| L-DOPA derivatives | Higher than L-tyrosine esters |

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains. This effect is enhanced in certain ester derivatives.

3. Toxicological Profile

The acute toxicity of this compound has been assessed in animal studies, showing low toxicity levels.

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (LD50) | 1450 mg/kg (mouse) |

| Skin Irritation | Slightly irritating |

| Eye Irritation | In vitro irritating |

| Genotoxicity | Non-mutagenic |

These findings suggest that while the compound has some irritant properties, it is generally safe for use at low concentrations .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The phenolic group in the structure allows for electron donation to free radicals, thus neutralizing them.

- Protein Interaction : The compound can interact with proteins such as bovine serum albumin (BSA), which may influence its bioavailability and efficacy in biological systems .

- Metabolic Conversion : Upon ingestion, it can be metabolized to L-tyrosine and subsequently to L-DOPA, which is crucial for neurotransmitter synthesis .

Study on Antioxidant Potential

A study conducted by Tofani et al. evaluated the antioxidant capacity of various alkylated hydroxytyrosol derivatives, finding that those with medium alkyl chains exhibited optimal scavenging activity. This suggests a similar trend may exist for this compound due to its structural similarities .

Clinical Application in Neurodegenerative Disorders

Research highlights the potential role of L-Tyrosine derivatives in treating neurodegenerative diseases such as Parkinson's disease through their conversion to dopamine precursors. This pathway underscores the relevance of this compound in therapeutic contexts .

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4089-07-0 | |

| Record name | L-Tyrosine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4089-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004089070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE ETHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAP58DAZ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the synthesis of L-Tyrosine ethyl ester hydrochloride and its confirmation?

A1: this compound can be synthesized using two main methods []:

Q2: Has this compound been used to investigate protease activity?

A2: Yes, this compound, often in its N-benzoyl derivative form (N-benzoyl-L-tyrosine-ethyl ester hydrochloride, BTEE), serves as a synthetic substrate to study the activity of proteases [, ]. For instance, a neutral protease (SN 687) isolated from soil bacterium WM 122 was tested for its ability to hydrolyze BTEE. The results showed that SN 687 did not hydrolyze BTEE, suggesting a specific substrate preference for this protease [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.